molecular formula C15H14BrNO3 B2960571 3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide CAS No. 2288708-76-7

3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide

Cat. No.: B2960571
CAS No.: 2288708-76-7
M. Wt: 336.185
InChI Key: XRXJUZOTCNRZCL-UHFFFAOYSA-N
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Description

3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide is a chemical compound with the CAS Number: 2288708-76-7 . It has a molecular weight of 336.19 . The IUPAC name for this compound is 3-bromo-5-((4-methoxybenzyl)oxy)benzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14BrNO3/c1-19-13-4-2-10(3-5-13)9-20-14-7-11(15(17)18)6-12(16)8-14/h2-8H,9H2,1H3,(H2,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 336.19 . Its density is approximately 1.418±0.06 g/cm3 .

Scientific Research Applications

1. Chemical Reactions and Synthesis

The compound has been studied in various chemical reactions and syntheses. For instance, Kammel et al. (2015) explored its reactions under mildly basic conditions, revealing interesting products and mechanisms, such as the formation of α-thioiminium or isothiouronium salts and their decomposition (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

2. Antibacterial Properties

Compounds similar to 3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide, like various bromophenols, have demonstrated antibacterial properties. For example, Xu et al. (2003) isolated bromophenols from marine algae, showing effectiveness against bacterial strains (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

3. Photodynamic Therapy and Cancer Treatment

The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

4. Antioxidant Activity

Compounds structurally related to this compound have been identified for their antioxidant activity. Li et al. (2011) isolated bromophenols from Rhodomela confervoides, which exhibited strong free radical scavenging activity, suggesting their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

5. Development of Novel Pharmaceuticals

The compound has been involved in the synthesis of new pharmaceuticals. Rosca (2020) synthesized new oxazolones using derivatives of this compound, assessing their cytotoxicity and antimicrobial activity (Rosca, 2020).

6. Molecular Structural Analysis

The compound's structure has been analyzed for understanding its chemical properties. Demir et al. (2015) conducted a study combining X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a similar benzamide compound (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Properties

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-4-2-10(3-5-13)9-20-14-7-11(15(17)18)6-12(16)8-14/h2-8H,9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXJUZOTCNRZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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